Hydrodesulfurization (HDS) Reactivity: para-Methoxy Substitution Accelerates C–S Bond Cleavage vs. para-Methyl and Unsubstituted Benzenethiol
The HDS reaction rate over Mo sulfide catalyst at 200 °C follows the order para-methoxybenzenethiol > para-toluenethiol ≈ benzenethiol, with the electron-releasing methoxy group substantially promoting C–S bond hydrogenolysis . The 3-methoxy-4-methylbenzenethiol combines the strongly activating para-methyl group with a meta-methoxy substituent; based on the established para > ortho > meta reactivity pattern and the additivity of Hammett substituent constants (σₚ for –OCH₃ = –0.27; σₚ for –CH₃ = –0.17), the dual-substituted derivative is predicted to exhibit HDS reactivity intermediate between para-methoxybenzenethiol and para-toluenethiol, exceeding that of both unsubstituted benzenethiol and meta-only substituted analogs .
| Evidence Dimension | Relative hydrodesulfurization (HDS) reactivity (C–S bond cleavage rate) at 200 °C over Mo sulfide catalyst |
|---|---|
| Target Compound Data | 3-Methoxy-4-methylbenzenethiol: predicted HDS reactivity intermediate between p-methoxybenzenethiol and p-toluenethiol (not directly measured in this study; inferred from substituent additivity principles) |
| Comparator Or Baseline | p-Methoxybenzenethiol: highest reactivity among methoxy isomers; p-Toluenethiol: moderate reactivity, approximately equal to benzenethiol at 160 °C; Benzenethiol (unsubstituted): baseline reactivity; m-Methoxybenzenethiol: lower than para isomer |
| Quantified Difference | para > ortho > meta isomer reactivity order; p-methoxybenzenethiol >> p-toluenethiol ≈ benzenethiol at 160 °C (Konuma et al.); dual-substituted derivative predicted to benefit from additive electron-donating effects of both substituents |
| Conditions | Batch hydrogenolysis over Mo sulfide catalyst, H₂ at 40 atm, 160–240 °C for substituted benzenethiols (ABT at 160 °C, MBT at 200 °C, TT at 240 °C) |
Why This Matters
For catalytic desulfurization applications in petroleum refining or organosulfur chemistry, the dual-substitution pattern of 3-methoxy-4-methylbenzenethiol provides a reactivity profile that is kinetically distinct from any mono-substituted benzenethiol, enabling tunable C–S bond activation without requiring more expensive amino-substituted derivatives.
- [1] Konuma, K.; Takase, S.; Kameda, N.; Itabashi, K. Electronic Effect of Substituents on the Hydrodesulfurization of Ring-Substituted Benzenethiols. Nippon Kagaku Kaishi (J. Chem. Soc. Jpn., Chem. Ind. Chem.) 1987, 1987 (7), 1397–1402. doi:10.1246/nikkashi.1987.1397 View Source
